molecular formula C13H9FO3 B6377806 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol CAS No. 1261985-69-6

4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol

Cat. No.: B6377806
CAS No.: 1261985-69-6
M. Wt: 232.21 g/mol
InChI Key: OPOBNYCMMMWWCE-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol is an organic compound with a complex structure that includes both fluorine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. This is followed by the formylation of the phenol group using reagents such as formic acid or formyl chloride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-(3-Fluoro-5-hydroxyphenyl)-2-carboxyphenol.

    Reduction: Formation of 4-(3-Fluoro-5-hydroxyphenyl)-2-hydroxyphenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol involves its interaction with specific molecular targets. The hydroxyl and formyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-hydroxybenzonitrile
  • 4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid
  • 4-(3-Fluoro-5-hydroxyphenyl)benzoic acid

Uniqueness

4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol is unique due to the presence of both a formyl and a hydroxyl group on the same aromatic ring, which imparts distinct chemical reactivity and potential biological activity. The fluorine atom further enhances its stability and lipophilicity compared to similar compounds.

Properties

IUPAC Name

5-(3-fluoro-5-hydroxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-4-9(5-12(16)6-11)8-1-2-13(17)10(3-8)7-15/h1-7,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOBNYCMMMWWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685103
Record name 3'-Fluoro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-69-6
Record name 3'-Fluoro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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